molecular formula C10H10N4O3S2 B13956988 2-Benzoylimino-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide CAS No. 55217-95-3

2-Benzoylimino-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide

Cat. No.: B13956988
CAS No.: 55217-95-3
M. Wt: 298.3 g/mol
InChI Key: UVRKUVNSKMUATC-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)benzamide is a chemical compound with the molecular formula C10H10N4O3S2. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)benzamide involves several steps. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions typically involve the use of absolute ethanol and triethylamine as a base. The resulting 1,3,4-thiadiazole derivatives are then further reacted with hydrazonoyl chloride derivatives to obtain the final product .

Chemical Reactions Analysis

N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)benzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)benzamide involves its interaction with specific molecular targets and pathways. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

Properties

CAS No.

55217-95-3

Molecular Formula

C10H10N4O3S2

Molecular Weight

298.3 g/mol

IUPAC Name

N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)benzamide

InChI

InChI=1S/C10H10N4O3S2/c1-14-9(18-10(13-14)19(11,16)17)12-8(15)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,16,17)

InChI Key

UVRKUVNSKMUATC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=O)C2=CC=CC=C2)SC(=N1)S(=O)(=O)N

Origin of Product

United States

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